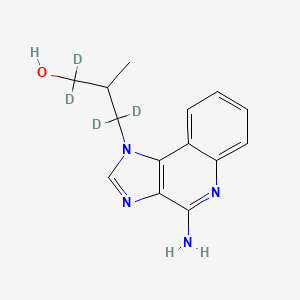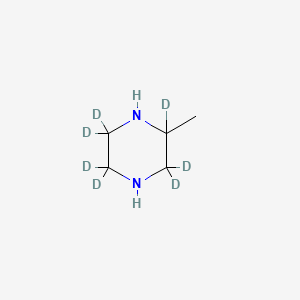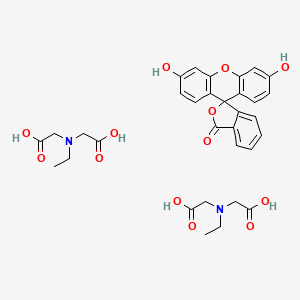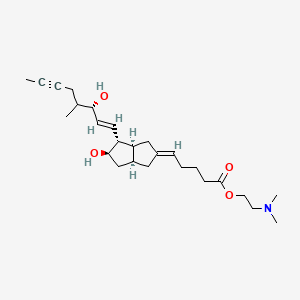
5|A-Pregnan-17|A,21-diol-3,11,20-trione-1,2,4,5-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is a deuterium-labeled steroid compound. It is a derivative of 5α-Pregnan-17α,21-diol-3,11,20-trione, where specific hydrogen atoms are replaced with deuterium. This labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to the stability and traceability of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 typically involves the introduction of deuterium atoms into the parent compound, 5α-Pregnan-17α,21-diol-3,11,20-trione. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: Utilizing deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O) under specific conditions to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated precursors that already contain deuterium atoms and performing subsequent chemical reactions to obtain the final labeled compound.
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of ketones to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of ketones can yield secondary alcohols.
科学的研究の応用
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is widely used in scientific research due to its deuterium labeling. Applications include:
Metabolic Research: Studying metabolic pathways and enzyme kinetics by tracing the deuterium-labeled compound.
Environmental Studies: Using deuterium-labeled compounds as standards for detecting pollutants in air, water, soil, and food.
Clinical Diagnostics: Employing deuterium-labeled compounds in imaging, diagnosis, and newborn screening.
Organic Chemistry: Investigating reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism of action of 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its interactions with enzymes and receptors. This helps in understanding the compound’s biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Cortisone: 17α,21-Dihydroxy-4-pregnene-3,11,20-trione.
Prednisone: 1,4-Pregnadiene-17α,21-diol-3,11,20-trione.
Aldosterone: 4-Pregnen-11β,21-diol-3,18,20-trione.
Uniqueness
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is unique due to its deuterium labeling, which provides stability and traceability in research applications. This makes it particularly valuable for studying metabolic pathways and reaction mechanisms, as well as for use in environmental and clinical diagnostics.
特性
分子式 |
C21H30O5 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
(5S,8S,9S,10S,13S,14S,17R)-1,2,4,5-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14-,15-,18+,19-,20-,21- |
InChIキー |
YCLWEYIBFOLMEM-YEMGWGRESA-N |
異性体SMILES |
[2H]C1C([C@@]2([C@@H]3[C@@H](CC[C@]2(C(C1=O)[2H])[2H])[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H] |
正規SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)





![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)







